2-Methoxy-5-[(1,2,3,4-tetrahydro-6,7-dimethoxy-1-isoquinolinyl)methyl]phenol
Overview
Description
1,2,3,4-Tetrahydro-1-(3-hydroxy-4-methoxybenzyl)-6,7-dimethoxyisoquinoline is a complex organic compound belonging to the isoquinoline class of alkaloids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-1-(3-hydroxy-4-methoxybenzyl)-6,7-dimethoxyisoquinoline typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as isovanillin and isoquinoline derivatives.
Condensation Reaction: The initial step involves a condensation reaction between isovanillin and an appropriate isoquinoline derivative under acidic conditions to form an intermediate.
Reduction: The intermediate undergoes reduction, often using reducing agents like sodium borohydride, to yield the tetrahydroisoquinoline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydro-1-(3-hydroxy-4-methoxybenzyl)-6,7-dimethoxyisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can further reduce the compound to simpler derivatives.
Substitution: The methoxy and hydroxy groups can undergo substitution reactions with halogenating agents or nucleophiles to form halogenated or alkylated derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Methylating Agents: Dimethyl sulfate, methyl iodide.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Simplified tetrahydroisoquinoline derivatives.
Substitution Products: Halogenated or alkylated isoquinoline derivatives.
Scientific Research Applications
1,2,3,4-Tetrahydro-1-(3-hydroxy-4-methoxybenzyl)-6,7-dimethoxyisoquinoline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex alkaloids and as a model compound for studying isoquinoline chemistry.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydro-1-(3-hydroxy-4-methoxybenzyl)-6,7-dimethoxyisoquinoline involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and oxidative stress pathways.
Pathways: It may modulate signaling pathways related to inflammation and oxidative stress, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydro-1-(3-hydroxy-4-methoxybenzyl)-6-methoxyisoquinoline: Similar structure but with fewer methoxy groups.
1,2,3,4-Tetrahydro-1-(3-hydroxy-4-methoxybenzyl)-7-methoxyisoquinoline: Similar structure with a different position of the methoxy group.
Uniqueness
1,2,3,4-Tetrahydro-1-(3-hydroxy-4-methoxybenzyl)-6,7-dimethoxyisoquinoline is unique due to its specific arrangement of methoxy and hydroxy groups, which contribute to its distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]-2-methoxyphenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-22-17-5-4-12(9-16(17)21)8-15-14-11-19(24-3)18(23-2)10-13(14)6-7-20-15/h4-5,9-11,15,20-21H,6-8H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBARFBACJNHQIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2C3=CC(=C(C=C3CCN2)OC)OC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001141922 | |
Record name | 2-Methoxy-5-[(1,2,3,4-tetrahydro-6,7-dimethoxy-1-isoquinolinyl)methyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001141922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50896-91-8 | |
Record name | 2-Methoxy-5-[(1,2,3,4-tetrahydro-6,7-dimethoxy-1-isoquinolinyl)methyl]phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50896-91-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxy-5-[(1,2,3,4-tetrahydro-6,7-dimethoxy-1-isoquinolinyl)methyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001141922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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